3-Isocyanatopropyltrimethoxysilane

Catalog No.
S662733
CAS No.
15396-00-6
M.F
C7H15NO4Si
M. Wt
205.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isocyanatopropyltrimethoxysilane

CAS Number

15396-00-6

Product Name

3-Isocyanatopropyltrimethoxysilane

IUPAC Name

3-isocyanatopropyl(trimethoxy)silane

Molecular Formula

C7H15NO4Si

Molecular Weight

205.28 g/mol

InChI

InChI=1S/C7H15NO4Si/c1-10-13(11-2,12-3)6-4-5-8-7-9/h4-6H2,1-3H3

InChI Key

FMGBDYLOANULLW-UHFFFAOYSA-N

SMILES

CO[Si](CCCN=C=O)(OC)OC

Canonical SMILES

CO[Si](CCCN=C=O)(OC)OC

The exact mass of the compound 3-Isocyanatopropyltrimethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Isocyanatopropyltrimethoxysilane (IPTMS) is a highly reactive, dual-functional silane coupling agent characterized by an isocyanate (-NCO) group and three hydrolyzable methoxy (-OCH3) groups. In industrial procurement, it is primarily sourced as a critical end-capping agent and crosslinker for the synthesis of silane-terminated polyurethanes (STP-U), polyureas, and moisture-curable sealants. The isocyanate group reacts rapidly and quantitatively with active hydrogen-containing polymers (such as hydroxyl-terminated polyols or amine-terminated polyethers) to form stable urethane or urea linkages. Simultaneously, the trimethoxysilyl groups provide a mechanism for rapid moisture-induced crosslinking and robust covalent adhesion to inorganic substrates like glass, aluminum, and stainless steel. Its selection is driven by the need for fast-curing, solvent-free, and highly durable adhesive and coating formulations where balancing prepolymer reactivity with atmospheric moisture-curing speed is paramount [1].

Substituting 3-Isocyanatopropyltrimethoxysilane with close chemical analogs fundamentally alters curing kinetics and manufacturing requirements, often leading to process failure. If a buyer substitutes IPTMS with its ethoxy analog, 3-Isocyanatopropyltriethoxysilane (IPTES), the hydrolysis rate of the silane drops significantly—methoxy groups hydrolyze approximately 10 times faster than ethoxy groups under identical atmospheric moisture conditions. This substitution will drastically extend the open time and delay the curing of one-part sealants, rendering them unsuitable for rapid-assembly applications. Conversely, attempting to substitute the isocyanate functionality with an epoxy silane, such as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), fails in ambient-temperature end-capping processes. While the isocyanate group in IPTMS reacts rapidly with hydroxyls and amines at room temperature without aggressive catalysis, the epoxy ring in GPTMS requires elevated temperatures or strong catalysts to achieve similar conversion rates, making it incompatible with solvent-free, cold-cure prepolymer synthesis workflows [1], [2].

Hydrolysis Rate and Moisture-Curing Acceleration

The selection between methoxy and ethoxy isocyanatosilanes dictates the curing speed of the final formulated product. 3-Isocyanatopropyltrimethoxysilane (IPTMS) features highly reactive methoxy groups that undergo rapid hydrolysis upon exposure to atmospheric moisture to form silanols. Comparative kinetic assessments demonstrate that the methoxy groups in IPTMS hydrolyze at a rate approximately 10 times faster than the ethoxy groups in 3-Isocyanatopropyltriethoxysilane (IPTES). This translates directly to a significantly shorter tack-free time and faster deep-section curing in one-part RTV (room-temperature vulcanizing) sealants and coatings [1].

Evidence DimensionAlkoxy group hydrolysis rate
Target Compound DataRapid hydrolysis (baseline factor 10x)
Comparator Or Baseline3-Isocyanatopropyltriethoxysilane (IPTES) (factor 1x)
Quantified Difference~10-fold faster hydrolysis rate for IPTMS
ConditionsAtmospheric moisture exposure during curing phase

Procurement teams must select IPTMS over IPTES when formulating fast-curing adhesives and sealants that require minimal open time and rapid return-to-service.

Ambient Temperature Prepolymer End-Capping Efficiency

In the synthesis of silylated polyurethanes or polyureas, the reactivity of the functional group linking the silane to the polymer backbone is critical. IPTMS utilizes an isocyanate group that reacts quantitatively with primary amines (e.g., Jeffamine polyetheramines) or polyols at ambient temperature, often without the need for a tin or titanium catalyst. In contrast, utilizing an epoxy-functional silane like GPTMS for similar amine or hydroxyl end-capping requires elevated temperatures (typically >60°C) and extended reaction times to achieve high conversion. The use of IPTMS allows for a solvent-free, catalyst-free step-growth polymerization that preserves the integrity of the silane end-groups prior to moisture exposure [1].

Evidence DimensionReaction conditions for quantitative end-capping
Target Compound DataAmbient temperature, catalyst-free (with amines)
Comparator Or BaselineGPTMS (Epoxy silane)
Quantified DifferenceEliminates the need for thermal activation (>60°C) or aggressive catalysis
ConditionsSolvent-free synthesis of silyl-terminated prepolymers

Allows manufacturers to reduce energy costs, eliminate toxic tin catalysts, and simplify the production of silane-terminated polymers (STP).

Interfacial Adhesion Enhancement on Difficult Substrates

IPTMS acts as a highly effective adhesion promoter for difficult-to-bond interfaces, such as aluminum, stainless steel, and certain plastics. When incorporated into polyurethane or epoxy matrices, the isocyanate group covalently bonds to the organic resin, while the trimethoxysilyl groups condense with surface hydroxyls on the metal oxide layer. Formulations utilizing IPTMS demonstrate significantly higher shear bond strength and superior resistance to moisture-induced delamination compared to baseline systems lacking the silane or those using non-reactive alkylsilanes. The high crosslink density provided by the three methoxy groups ensures a rigid, durable siloxane network at the interface [1].

Evidence DimensionInterfacial shear bond strength and moisture resistance
Target Compound DataHigh covalent network density at the metal-polymer interface
Comparator Or BaselineUnmodified polyurethane/epoxy resins or mono-alkoxy silanes
Quantified DifferenceSignificant reduction in moisture-induced interfacial failure
ConditionsAdhesive bonding on aluminum/stainless steel substrates

Essential for formulating structural adhesives and RTV sealants that must maintain mechanical integrity in high-humidity or exterior environments.

Synthesis of Silane-Terminated Polyurethane (STP-U) Sealants

Directly leveraging its high ambient reactivity with hydroxyls and amines, IPTMS is the premier choice for end-capping polyether polyols or polyamines. This process creates moisture-curable, isocyanate-free final sealant formulations (SPUR+ technology) that combine the mechanical toughness of polyurethanes with the excellent weatherability and adhesion of silicones [1].

Fast-Curing One-Part Industrial Coatings

Because its methoxy groups hydrolyze approximately 10 times faster than ethoxy alternatives, IPTMS is heavily utilized as a crosslinker and adhesion promoter in fast-curing, one-part industrial coatings. It ensures rapid tack-free times and strong wet adhesion to glass, aluminum, and cold-rolled steel, which is critical for high-throughput manufacturing lines [2].

Solvent-Free Pressure-Sensitive Adhesives (PSAs)

IPTMS is utilized to post-functionalize amino-terminated prepolymers in the production of advanced, solvent-free PSAs. The ability of the isocyanate group to react cleanly without catalysts allows for the creation of highly pure, moisture-curing polyurea networks suitable for specialized applications, including medical transdermal drug delivery patches where residual catalysts or solvents are unacceptable [1].

Physical Description

Liquid

UNII

2LKG0E58XB

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312 (19.4%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;
acute toxicity, dermal];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (68.16%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

15396-00-6

Wikipedia

1-isocyanato-3-trimethoxysilylpropane

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Silane, (3-isocyanatopropyl)trimethoxy-: ACTIVE

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